
4-Ethynyl-1-methoxy-3-(methoxyethynyl)hex-3-ene-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-1-methoxy-3-(methoxyethynyl)hex-3-ene-1,5-diyne is an organic compound characterized by its unique structure, which includes multiple ethynyl and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-methoxy-3-(methoxyethynyl)hex-3-ene-1,5-diyne typically involves the use of alkynylation reactions. One common method includes the coupling of ethynyl and methoxyethynyl groups to a hex-3-ene-1,5-diyne backbone under controlled conditions. The reaction often requires the use of palladium catalysts and bases such as triethylamine to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-1-methoxy-3-(methoxyethynyl)hex-3-ene-1,5-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Halogenated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-1-methoxy-3-(methoxyethynyl)hex-3-ene-1,5-diyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-1-methoxy-3-(methoxyethynyl)hex-3-ene-1,5-diyne involves its interaction with molecular targets through its ethynyl and methoxy groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which enable the compound to exert its effects. The pathways involved may include the formation of reactive intermediates that interact with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethynyl-4-methoxy-2-methylbenzene
- 4-Ethynyl-3-methoxy-1,2-thiazole
- 2-Ethynylanisole
Uniqueness
4-Ethynyl-1-methoxy-3-(methoxyethynyl)hex-3-ene-1,5-diyne is unique due to its combination of multiple ethynyl and methoxy groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
823813-86-1 |
|---|---|
Molekularformel |
C12H8O2 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
4-ethynyl-1-methoxy-3-(2-methoxyethynyl)hex-3-en-1,5-diyne |
InChI |
InChI=1S/C12H8O2/c1-5-11(6-2)12(7-9-13-3)8-10-14-4/h1-2H,3-4H3 |
InChI-Schlüssel |
QWNYLSSUSBOESY-UHFFFAOYSA-N |
Kanonische SMILES |
COC#CC(=C(C#C)C#C)C#COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


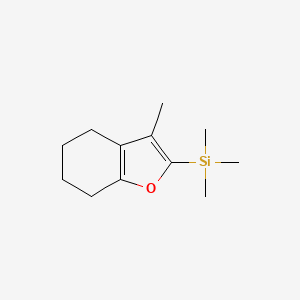

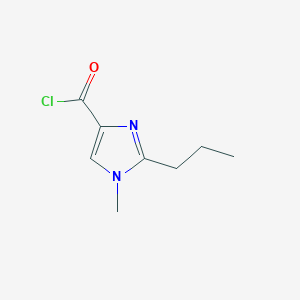
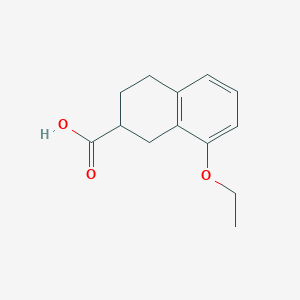
![2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B14224719.png)


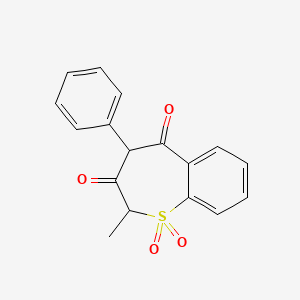
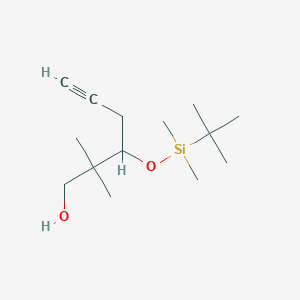
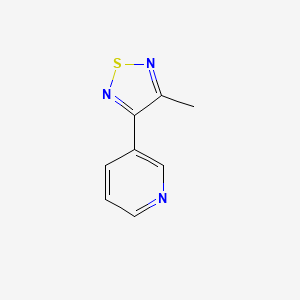

![6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14224773.png)
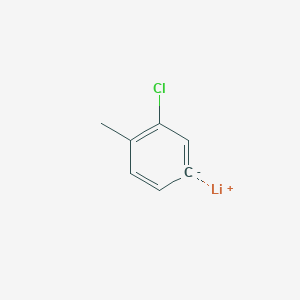
![Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]-](/img/structure/B14224785.png)
